Ethyl 4-[formyl(3-oxopropyl)amino]benzoate
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Overview
Description
Ethyl 4-[formyl(3-oxopropyl)amino]benzoate is an organic compound with the molecular formula C13H15NO4 It is a derivative of benzoic acid and contains both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[formyl(3-oxopropyl)amino]benzoate typically involves the following steps:
Formation of the Intermediate: The starting material, 4-aminobenzoic acid, is first reacted with ethyl chloroformate to form ethyl 4-aminobenzoate.
Formylation: The ethyl 4-aminobenzoate is then subjected to formylation using formic acid and acetic anhydride to introduce the formyl group.
Addition of 3-oxopropyl Group: The final step involves the reaction of the formylated intermediate with 3-oxopropylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[formyl(3-oxopropyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: 4-[formyl(3-oxopropyl)amino]benzoic acid.
Reduction: Ethyl 4-[hydroxy(3-oxopropyl)amino]benzoate.
Hydrolysis: 4-[formyl(3-oxopropyl)amino]benzoic acid.
Scientific Research Applications
Ethyl 4-[formyl(3-oxopropyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-[formyl(3-oxopropyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester derivative of benzoic acid, commonly used as a local anesthetic.
Ethyl 4-formylbenzoate: Contains a formyl group but lacks the 3-oxopropylamine moiety.
Ethyl 4-[hydroxy(3-oxopropyl)amino]benzoate: A reduced form of the target compound.
Uniqueness
Ethyl 4-[formyl(3-oxopropyl)amino]benzoate is unique due to the presence of both formyl and 3-oxopropylamine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthesis and research, distinguishing it from simpler analogs.
Biological Activity
Structural Characteristics
The compound contains several functional groups:
- Formyl group : This may enhance reactivity and interaction with biological targets.
- Amino group : Often associated with biological activity, particularly in drug design.
- Benzoate moiety : Commonly linked to antimicrobial and anti-inflammatory properties.
Pharmacological Potential
While direct studies on ethyl 4-[formyl(3-oxopropyl)amino]benzoate are scarce, related compounds exhibit significant biological activities. For instance, derivatives of benzoic acids are known for their:
- Antimicrobial effects : Inhibiting the growth of bacteria such as E. coli and Staphylococcus aureus.
- Anti-inflammatory properties : Potentially modulating inflammatory pathways.
Table 1: Comparison of Biological Activities of Related Compounds
Compound Name | Activity Type | Reference |
---|---|---|
Ethyl p-aminobenzoate | Antimicrobial | |
Clopenphendioxan | Antitumor | |
Pyrrolo[2,3-d]pyrimidine antifolates | Antiproliferative |
Interaction Studies
Understanding how this compound interacts with biological macromolecules is key to elucidating its pharmacodynamics. Techniques such as:
- Molecular docking studies : To predict binding affinities with enzymes or receptors.
- In vitro assays : To assess cytotoxicity and proliferation inhibition in cancer cell lines.
Case Study: Antitumor Activity
In related research, compounds structurally similar to this compound have demonstrated antitumor activity. For example, a study using sulforhodamine B (SRB) assays on human prostate cancer cells showed that certain benzoic acid derivatives exhibited significant growth inhibition at low micromolar concentrations . Such findings suggest potential antitumor applications for this compound.
Synthesis and Application
The synthesis of this compound typically involves multiple steps that highlight its versatility in organic synthesis methodologies. The compound's structural features make it a promising precursor for developing new drugs targeting various biological pathways.
Properties
CAS No. |
6416-89-3 |
---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
ethyl 4-[formyl(3-oxopropyl)amino]benzoate |
InChI |
InChI=1S/C13H15NO4/c1-2-18-13(17)11-4-6-12(7-5-11)14(10-16)8-3-9-15/h4-7,9-10H,2-3,8H2,1H3 |
InChI Key |
VEZWAMFSIWJDAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCC=O)C=O |
Origin of Product |
United States |
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